molecular formula C15H16N2O2 B5851342 N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B5851342
M. Wt: 256.30 g/mol
InChI Key: PTRJRRLUUPHYFO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted at the 3-position with a carboxamide group and a 2-(4-methoxyphenyl)ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenethylamine and pyridine-3-carboxylic acid.

    Amide Bond Formation: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 4-methoxyphenethylamine to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and mixing.

    Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and yield.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenethyl or 4-formylphenethyl derivatives.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]pyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and enzyme activities.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(4-methylphenyl)ethyl]pyridine-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

    N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)8-10-17-15(18)13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRJRRLUUPHYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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